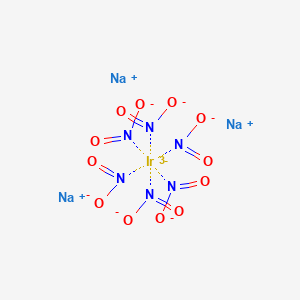

Sodium hexanitroiridate(III)

Description

Properties

IUPAC Name |

trisodium;iridium(3-);hexanitrite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSRPAFZWBQEKK-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrN6Na3O12-6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Hexanitroiridate Iii

Precursor Selection and Preparation Routes

The choice of starting materials is a fundamental aspect of synthesizing sodium hexanitroiridate(III), with iridium halides being a common and effective precursor.

The synthesis of alkali metal hexanitroiridates(III), including the sodium salt, is frequently accomplished using iridium halide complexes as the starting material. A prominent method involves the reaction of an iridium chlorocomplex with sodium nitrite (B80452). google.com For instance, sodium hexachloroiridate(IV) (Na₂[IrCl₆]) can be treated with gaseous fluorine to produce hexafluoroiridates, which are also viable precursors. nih.gov

A patented process details a significant improvement over traditional methods by reacting an iridium chlorine complex with sodium nitrite in a closed volume. google.com This approach drastically enhances the efficiency of the synthesis. The traditional, uncatalyzed method typically results in a product yield of 60-65% over a lengthy reaction time of 10-12 hours. google.com In contrast, the optimized process achieves a near-quantitative yield in a fraction of the time. google.com

| Parameter | Traditional Method | Optimized Catalytic Method |

|---|---|---|

| Starting Precursor | Iridium Chlorocomplex | Iridium Chlorocomplex |

| Primary Reagent | Sodium Nitrite | Sodium Nitrite |

| Yield | 60-65% google.com | ~99.5% google.com |

| Reaction Time | 10-12 hours google.com | 30 minutes google.com |

The facial trinitrotriaquairidium(III) complex, fac-[Ir(H₂O)₃(NO₂)₃], is an important species in iridium-nitro chemistry. However, it is typically a product derived from the hydrolysis of hexanitroiridate salts, rather than a direct precursor to them. researchgate.netresearchgate.net For example, a method for preparing fac-[Ir(H₂O)₃(NO₂)₃] involves the hydrothermal treatment of ammonium (B1175870) hexanitroiridate((NH₄)₃[Ir(NO₂)₆]). researchgate.netresearchgate.net The stability and high solubility of fac-[Ir(H₂O)₃(NO₂)₃] make it a promising chlorine-free iridium precursor for creating heterogeneous catalysts. researchgate.net Understanding the hydrolysis process, which is influenced by pH, temperature, and reaction time, is crucial for controlling the speciation of iridium nitro complexes in solution. researchgate.netresearchgate.net

Reaction Conditions and Parameter Optimization

Optimizing reaction parameters such as temperature, pressure, pH, and solvent system is critical to maximizing the yield and purity of the final product.

Temperature and pressure are key factors that directly influence the rate and efficiency of the synthesis. In the synthesis from iridium chlorocomplexes, the reaction is conducted at an elevated temperature of 120-125°C. google.com This reaction is performed in a sealed ampoule or closed volume, which implies that the pressure of the system increases as the temperature rises. google.com Generally, increasing temperature and pressure can accelerate reaction kinetics in chemical syntheses. researchgate.netmdpi.com This is demonstrated in the synthesis of sodium hexanitroiridate(III), where the high temperature significantly shortens the required reaction time. google.com

The synthesis of sodium hexanitroiridate(III) is typically carried out in an aqueous solution. justia.com The pH of the solvent system is a critical variable, as it can affect the stability of both the iridium precursor and the resulting nitro complex. researchgate.net For related iridium(III) nitro complexes, the rate of catalytic reactions is drastically dependent on the pH of the solution. researchgate.net While specific pH values for the synthesis of sodium hexanitroiridate(III) are not detailed in the provided sources, the study of related complex hydrolysis indicates that controlling pH is essential to prevent the formation of unwanted aqua or hydroxo species and ensure the purity of the desired hexanitro product. researchgate.netresearchgate.net

The introduction of catalytic additives can profoundly alter the synthetic pathway, leading to improved efficiency. In the synthesis of sodium hexanitroiridate(III) from iridium chlorocomplexes, the use of a copper chloride (CuCl₂) solution as a catalyst is a patented innovation. google.com This catalytic approach increases the product yield by a factor of 1.5 and reduces the process duration by more than 20 times compared to the uncatalyzed prototype. google.com The optimal concentration of the copper chloride solution is reported to be in the range of 2x10⁻⁵ M. google.com Copper catalysts are known to be effective in various chemical transformations, often allowing for milder reaction conditions and improved yields. sigmaaldrich.com

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Temperature | 120-125 °C | google.com |

| Pressure | Reaction in a closed volume | google.com |

| Catalyst | Copper Chloride (CuCl₂) | google.com |

| Catalyst Concentration | ~2x10⁻⁵ M | google.com |

Scale-Up Considerations and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to industrial production of sodium hexanitroiridate(III) necessitates a focus on process intensification—strategies that lead to smaller, cleaner, and more energy-efficient technologies. Key goals in scaling up are to increase product yield, reduce reaction times, and ensure consistent product quality, all while maintaining safe and economically viable operations.

A significant advancement in the synthesis of hexanitroiridate(III) salts involves a method that drastically improves yield and shortens process duration. Traditional methods for preparing similar complexes often suffer from long reaction times, sometimes extending to 10-12 hours, with yields around 60-65%. rsc.org A patented process demonstrates a significant improvement by reacting an iridium chlorocomplex with sodium nitrite in a closed volume in the presence of a copper chloride solution at elevated temperatures (120-125 °C). rsc.orggoogle.com This approach has been shown to increase the yield by 1.5 times and reduce the process time by more than 20 times compared to older methods. rsc.orggoogle.com

The table below, derived from patent data, illustrates the impact of key process parameters on the synthesis of a hexanitroiridate(III) salt, showcasing the principles of process intensification. rsc.orggoogle.com

| Precipitator | Copper Chloride Concentration (mol/L) | Temperature (°C) | Yield of Target Product (%) |

| KNO₃ | 2 x 10⁻⁵ | 123 | 99.5 |

| NH₄Cl | 2 x 10⁻⁵ | 120 | 99.1 |

| RbCl | 5 x 10⁻⁵ | 125 | 99.8 |

| CsCl | 2 x 10⁻⁵ | 122 | 99.6 |

This table demonstrates the optimization of reaction conditions to achieve near-quantitative yields.

Further considerations for scale-up include:

Reactor Design: The use of a closed system at elevated temperatures and pressures requires robust reactor design to ensure safety and process control.

Purification: On a large scale, purification methods such as recrystallization become critical to remove impurities, including potential mixed-salt co-precipitates (e.g., K₂Na[Ir(NO₂)₆]). Efficient, scalable purification techniques are essential for achieving the high purity required for many applications.

Continuous Flow Chemistry: Modern approaches like continuous flow synthesis offer significant advantages for scaling up the production of coordination compounds. rsc.orgresearchgate.netnih.gov This technique allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and more consistent product quality. rsc.orgresearchgate.net While specific applications to sodium hexanitroiridate(III) are not widely documented, the successful application of flow chemistry to other metal complexes suggests its high potential in this area. rsc.orgnih.gov

Green Chemistry Principles in Sodium Hexanitroiridate(III) Synthesis

The application of green chemistry principles to the synthesis of sodium hexanitroiridate(III) aims to minimize the environmental impact of the process. This involves considering the starting materials, solvents, reaction conditions, and waste products.

Atom Economy and Waste Prevention: Traditional syntheses of coordination complexes can generate significant waste. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a core tenet of green chemistry. The improved synthesis method mentioned previously, with its near-quantitative yield, contributes to waste prevention by minimizing the formation of byproducts. rsc.orggoogle.com

Safer Solvents and Reagents: The synthesis of sodium hexanitroiridate(III) typically occurs in aqueous solutions, which is considered a green solvent. However, the use of nitrites presents environmental and health considerations, as residual nitrites in wastewater can be harmful. acs.orgresearchgate.netencyclopedie-environnement.org Research into the environmental impact of nitrites and their potential to form carcinogenic nitrosamines underscores the need for their responsible use and removal from waste streams. encyclopedie-environnement.org

Energy Efficiency: The patented synthesis method utilizes elevated temperatures (120-125 °C), which has an associated energy cost. rsc.orggoogle.com Exploring alternative energy sources or synthetic pathways that can proceed at lower temperatures would improve the energy efficiency of the process. Modern techniques that can potentially reduce the energy input include:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical energy (e.g., ball milling) to drive chemical reactions. It has been successfully applied to the rapid and efficient synthesis of other iridium(III) complexes, often at room temperature, which significantly reduces energy consumption and the need for hazardous solvents. rsc.orgresearchgate.netresearchgate.net

Hydrothermal Synthesis: This method, which involves carrying out reactions in aqueous solutions at elevated temperatures and pressures, can be used to produce crystalline inorganic materials. researchgate.netmdpi.comias.ac.inrsc.org It offers control over particle size and morphology and can be a cleaner route to complex materials. researchgate.net

Advanced Spectroscopic Characterization of Sodium Hexanitroiridate Iii

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are essential for understanding the coordination of the nitrite (B80452) ligands to the iridium center.

Infrared (IR) Spectroscopy for Ligand Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, provided there is a change in the dipole moment during the vibration. For the [Ir(NO₂)₆]³⁻ complex, IR spectroscopy is particularly useful for identifying the vibrational modes of the coordinated nitrite (NO₂)⁻ ligands. The free nitrite ion has three fundamental vibrational modes: the symmetric stretch (ν_s_), the asymmetric stretch (ν_as_), and the bending mode (δ). When the nitrite ion coordinates to a metal like iridium, the frequencies of these modes change, and new bands corresponding to metal-ligand vibrations appear.

Coordination of the nitrite ligand to the iridium center occurs through the nitrogen atom (a nitro-complex), which influences the N-O bond strengths. The key vibrational modes observed in the IR spectrum include:

N-O Asymmetric Stretch (ν_as_(NO₂)): This mode typically appears at a higher frequency compared to the symmetric stretch.

N-O Symmetric Stretch (ν_s_(NO₂)): The frequency of this mode is sensitive to the coordination environment.

O-N-O Bending (δ(ONO)): This bending or scissoring motion is found at a lower wavenumber. youtube.com

Ir-N Stretch (ν(Ir-N)): These vibrations occur at much lower frequencies and are direct probes of the metal-ligand bond strength.

Ir-N Wagging/Rocking Modes: These deformation modes of the coordinated nitro group appear at very low frequencies. youtube.com

The symmetry of the complex anion plays a crucial role in determining the number of IR-active bands. While many hexanitro complexes possess high symmetry (like T_h_), leading to fewer observed bands, the symmetry can be lower in the solid state depending on the counter-ion. For instance, in the analogous hexanitrocobaltate(III) series, the symmetry is T_h_ for potassium and cesium salts, but lowers to S₆ for the sodium salt. youtube.com A similar effect may occur for sodium hexanitroiridate(III), which would result in a more complex IR spectrum.

Table 1: Typical Infrared Vibrational Frequencies for Nitro-Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Asymmetric N-O Stretch | ~1400 - 1470 |

| Symmetric N-O Stretch | ~1300 - 1340 |

| O-N-O Bending | ~810 - 860 |

| Metal-N Stretch | ~300 - 400 |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning that vibrations that are IR-active are Raman-inactive, and vice-versa.

Electronic Spectroscopy Approaches

Electronic spectroscopy probes the transitions of electrons between different energy levels within the complex upon absorption of ultraviolet or visible light. These transitions provide information about the d-orbital splitting and charge transfer events.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of sodium hexanitroiridate(III) is expected to be characterized by two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT) Bands: Iridium(III) has a d⁶ electronic configuration. The nitrite ligands have filled π orbitals that can donate electron density to the empty or partially filled d-orbitals of the iridium center. These LMCT transitions are typically high in energy and have large molar absorptivities (ε), resulting in intense absorption bands in the ultraviolet region.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂g to e_g_ in a perfect octahedral field). For a d⁶ complex like [Ir(NO₂)₆]³⁻, spin-allowed transitions are from the ¹A₁g ground state to ¹T₁g and ¹T₂g excited states. These transitions are Laporte-forbidden and thus are expected to be much weaker than LMCT bands, appearing as low-intensity shoulders or broad bands in the visible region of the spectrum.

The exact positions and intensities of these bands provide quantitative data on the ligand field splitting energy (10Dq) and the nephelauxetic effect of the nitro ligands.

Table 2: Expected Electronic Transitions for [Ir(NO₂)₆]³⁻

| Transition Type | Region | Expected Intensity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | UV (< 350 nm) | High (> 1,000) |

| d-d Transitions (Spin-Allowed) | UV-Visible (350-500 nm) | Low to Medium (10 - 500) |

Luminescence and Phosphorescence Spectroscopic Investigations

Many iridium(III) complexes are known for their strong luminescence, particularly phosphorescence, arising from spin-orbit coupling facilitated by the heavy iridium atom. chemrxiv.orgmdpi.com This property allows for efficient intersystem crossing from singlet excited states to triplet excited states, followed by radiative decay back to the singlet ground state.

Investigations into the luminescence of sodium hexanitroiridate(III) would explore whether the complex emits light upon photoexcitation. If luminescent, the emission spectrum, quantum yield, and excited-state lifetime would be key parameters. The emission energy would be related to the energy of the lowest-lying excited state, which could be either a d-d state or an LMCT state. Some iridium(III) complexes exhibit thermally activated delayed fluorescence (TADF), which can enhance emission efficiency. chemrxiv.org The study of these properties is crucial for applications in areas like chemical sensing and organic light-emitting devices (OLEDs). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. However, its application to sodium hexanitroiridate(III) presents significant challenges.

Iridium has two naturally occurring isotopes, ¹⁹¹Ir and ¹⁹³Ir, both of which are NMR-active with a nuclear spin of I = 3/2. webelements.comnorthwestern.edu Unfortunately, both isotopes have very low magnetogyric ratios, leading to low resonance frequencies and sensitivities. northwestern.edupascal-man.com Furthermore, being quadrupolar nuclei (I > 1/2), their signals are often very broad, making them difficult to observe in high-resolution NMR.

Another potential NMR handle is the nitrogen atom of the nitrite ligands. Nitrogen has two active isotopes: ¹⁴N (I=1, 99.6% abundance) and ¹⁵N (I=1/2, 0.4% abundance). The ¹⁴N nucleus is quadrupolar and typically yields very broad signals, often too broad to be detected. huji.ac.il While ¹⁵N has a favorable spin of I=1/2, its extremely low natural abundance makes direct detection very insensitive without isotopic enrichment.

Given these intrinsic difficulties, obtaining a high-resolution NMR spectrum for the [Ir(NO₂)₆]³⁻ anion is highly challenging, and there is a lack of published data in the scientific literature for this specific complex.

Table 3: NMR Properties of Relevant Nuclei

| Isotope | Natural Abundance (%) | Spin (I) | Relative Sensitivity (vs ¹H) | Key Challenges |

|---|---|---|---|---|

| ¹⁹¹Ir | 37.3 | 3/2 | 2.53 x 10⁻⁵ | Low sensitivity, Quadrupolar broadening |

| ¹⁹³Ir | 62.7 | 3/2 | 3.27 x 10⁻⁵ | Low sensitivity, Quadrupolar broadening |

| ¹⁴N | 99.6 | 1 | 1.01 x 10⁻³ | Severe quadrupolar broadening |

Solid-State NMR Methodologies

Solid-state NMR (ssNMR) provides atomic-level information about the chemical structure, three-dimensional arrangement, and dynamics in the solid state. pascal-man.com For sodium hexanitroiridate(III), both ²³Na and ¹⁵N ssNMR are particularly insightful.

²³Na Solid-State NMR: Sodium-23 is a quadrupolar nucleus (spin I=3/2), making its NMR signal highly sensitive to the local electronic and structural environment. huji.ac.il Using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution ²³Na spectra from crystalline solids. researchgate.net If the crystal structure of sodium hexanitroiridate(III) contains crystallographically non-equivalent sodium ions, multiple distinct resonances would be observed in the ²³Na MAS NMR spectrum. nih.govresearchgate.net The analysis of the chemical shifts and the quadrupolar coupling constants for each site reveals information about the coordination number and geometry of the Na⁺ ions and their interactions with the surrounding [Ir(NO₂)₆]³⁻ anions.

¹⁵N Solid-State NMR: In the solid state, even if the complex is symmetric in solution, the constraints of crystal packing can render the six nitro ligands crystallographically inequivalent. ¹⁵N MAS NMR can resolve these different nitrogen environments, resulting in multiple resonances in the spectrum. This provides direct evidence of the complex's structure in the crystal lattice. Additionally, solid-state NMR allows for the measurement of the chemical shift anisotropy (CSA), which provides detailed information about the three-dimensional electronic environment around the nitrogen nucleus and the nature of the Ir-N bond, information that is lost in solution-state NMR due to molecular tumbling.

X-ray Spectroscopic Techniques

X-ray spectroscopy offers powerful tools for determining elemental composition, oxidation states, and the local geometric structure of materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical state of those elements within the top few nanometers of a material.

A survey spectrum of a pure sample of sodium hexanitroiridate(III) would confirm the presence of iridium (Ir), sodium (Na), nitrogen (N), and oxygen (O). High-resolution spectra of the core-level electrons of each element provide more detailed chemical information.

The most critical region for this compound is the Ir 4f spectrum. The binding energy of the Ir 4f electrons is a direct indicator of the iridium's oxidation state. For Ir(III) compounds, the Ir 4f₇/₂ peak is typically observed at a binding energy of approximately 62.4-62.5 eV. nih.govbath.ac.uk This would be clearly distinguishable from Ir(IV) (approx. 63.1 eV) or metallic Ir(0) (approx. 60.8 eV). bath.ac.uk The spectrum would exhibit a doublet corresponding to the spin-orbit split 4f₇/₂ and 4f₅/₂ levels, with a characteristic separation of about 3.0 eV. bath.ac.uk

The N 1s spectrum would show a primary peak at a binding energy characteristic of a nitro group coordinated to a metal center (typically around 404-406 eV), while the O 1s spectrum would correspond to the oxygen atoms in the nitro ligands. The Na 1s peak would further confirm the presence of the sodium counter-ion.

Table 1: Expected XPS Binding Energies for Sodium Hexanitroiridate(III) Note: These are approximate values based on literature for similar chemical environments. Actual values can vary based on instrument calibration and specific sample characteristics.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a bulk-sensitive technique that provides precise information about the electronic structure and local atomic arrangement around a specific absorbing atom. arxiv.org The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For sodium hexanitroiridate(III), analysis would be performed at the Iridium L₃-edge (11.215 keV).

XANES Analysis: The position of the absorption edge in the XANES spectrum is directly correlated with the oxidation state of the absorbing atom. The Ir L₃-edge for Na₃[Ir(NO₂)₆] would be at a characteristic energy for Ir(III), which is lower than that for Ir(IV) or Ir(V) species. researchgate.netresearchgate.net The shape of the "white line" (the intense peak at the absorption edge) provides information about the density of unoccupied 5d electronic states and the coordination geometry. For a low-spin d⁶ Ir(III) ion in an octahedral environment, the t₂g orbitals are filled, and the white line arises from transitions to the empty e_g orbitals, giving it a characteristic shape and intensity. researchgate.netjournaldephysique.org

EXAFS Analysis: The EXAFS region contains oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. A Fourier transform of these oscillations generates a pseudo-radial distribution function around the central iridium atom. This analysis would quantitatively confirm the local structure of the [Ir(NO₂)₆]³⁻ anion by determining the bond distances and coordination numbers for the surrounding atomic shells. The analysis is expected to show a prominent first peak corresponding to the six nitrogen atoms (the first coordination shell) at a specific Ir-N bond distance. A second, more complex peak would correspond to the twelve oxygen atoms of the nitro ligands at a longer Ir-O distance. This provides definitive confirmation of the octahedral coordination of iridium by six N-bonded nitrite ligands. journaldephysique.org

Table 2: Information from X-ray Absorption Spectroscopy (XAS) of Sodium Hexanitroiridate(III)

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation through fragmentation analysis. For an ionic, non-volatile compound like sodium hexanitroiridate(III), Electrospray Ionization (ESI) is the most suitable technique. acs.org

Molecular Weight Confirmation: In negative-ion mode ESI-MS, the intact complex anion [Ir(NO₂)₆]³⁻ would be detected. Its isotopic pattern would confirm its elemental composition, and its m/z value would correspond to its molecular weight divided by its charge (3⁻). It is also possible to observe ions formed from adducts with the sodium counter-ion, such as {[Ir(NO₂)₆]Na}²⁻ or {[Ir(NO₂)₆]Na₂}⁻, at different m/z values.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. nih.govnih.gov In an MS/MS experiment, a specific parent ion (e.g., [Ir(NO₂)₆]³⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For the hexanitroiridate(III) anion, the expected fragmentation pathway would involve the sequential loss of the nitro ligands. This could occur through the loss of neutral NO₂ radicals or charged NO₂⁻ anions, leading to a cascade of fragment ions with progressively lower mass and/or different charge states. This fragmentation pattern would provide unambiguous evidence for the composition of the complex, confirming that six nitro groups are bound to the central iridium atom. In-source fragmentation, where fragment ions are generated in the ionization source by applying higher voltages, can also provide similar structural information. chemrxiv.orgamazonaws.com

Table 3: Predicted ESI-MS Ions and Fragments for Sodium Hexanitroiridate(III) Note: m/z values are calculated using the most abundant isotopes (¹⁹³Ir, ¹⁴N, ¹⁶O, ²³Na). The observed spectrum would show an isotopic pattern.

Structural Elucidation and Crystallographic Analysis of Sodium Hexanitroiridate Iii

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement in a crystalline material. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Crystallization Strategies and Crystal Growth Optimization

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals of sufficient size. The growth of such crystals of Sodium Hexanitroiridate(III) can be challenging. While specific, detailed methodologies for the crystallization of Na₃[Ir(NO₂)₆] are not extensively documented in the literature, general approaches for related compounds, such as potassium hexanitroiridate(III), often involve the slow cooling of a saturated aqueous solution or the slow evaporation of the solvent.

A common synthetic route to the hexanitroiridate(III) anion involves the reaction of a soluble iridium(III) salt, such as iridium(III) chloride, with an excess of a nitrite (B80452) salt, like sodium nitrite, in an aqueous solution. The optimization of crystal growth would typically involve careful control over parameters such as temperature, concentration of reactants, pH of the solution, and the rate of cooling or evaporation. The presence of impurities can significantly hinder crystal growth, necessitating the use of high-purity starting materials.

Determination of Coordination Geometry and Bond Parameters

The analysis of this related structure provides key bond parameters for the hexanitroiridate(III) anion. The iridium-nitrogen (Ir-N) bond lengths are a critical parameter in defining the coordination sphere. The geometry of the coordinated nitrite ligands, including the nitrogen-oxygen (N-O) bond lengths and the O-N-O bond angles, are also determined with high precision from such studies. These experimental values are crucial for understanding the nature of the metal-ligand bonding.

| Parameter | Value Range (from [Pd(NH₃)₄]₃[Ir(NO₂)₆]₂·H₂O) |

| Iridium Coordination Geometry | Octahedral |

| Ir-N Bond Lengths | Varies |

| N-O Bond Lengths | Varies |

| O-N-O Bond Angles | Varies |

| Note: Specific bond lengths and angles for the [Ir(NO₂)₆]³⁻ anion within this double complex salt require access to the detailed crystallographic information file from the original study. |

Analysis of Intermolecular Interactions and Crystal Packing

The way in which individual formula units of Sodium Hexanitroiridate(III) pack together in the solid state is governed by a network of intermolecular interactions. In the case of this ionic compound, the primary forces are the electrostatic attractions between the sodium cations (Na⁺) and the complex hexanitroiridate(III) anions ([Ir(NO₂)₆]³⁻).

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase. This method is instrumental in identifying the crystalline phases present in a sample and assessing its purity.

For Sodium Hexanitroiridate(III), a theoretical powder diffraction pattern can be calculated from the predicted crystal structure. The Materials Project, a computational materials science database, provides a calculated PXRD pattern for Na₃[Ir(NO₂)₆] based on its predicted trigonal crystal structure. This calculated pattern can serve as a reference for comparison with experimental data obtained from a synthesized bulk sample. Any significant deviation between the experimental and calculated patterns could indicate the presence of impurities or a different crystal phase.

Calculated Powder X-ray Diffraction Data for Na₃[Ir(NO₂)₆] Data based on a Cu Kα radiation source (λ = 1.5418 Å)

| 2θ (degrees) | Intensity | (hkl) Indices |

| 15.3 | 100 | (111) |

| 21.7 | 45 | (220) |

| 26.7 | 80 | (311) |

| 30.9 | 30 | (400) |

| 34.6 | 15 | (331) |

| 38.1 | 50 | (422) |

| 44.5 | 25 | (511), (333) |

| 50.1 | 10 | (440) |

| 55.2 | 20 | (531) |

| Note: This is a simplified representation of the calculated PXRD pattern. The full pattern contains additional reflections. |

Computational Crystallography and Structure Prediction

In the absence of a complete experimental single-crystal structure, computational methods have become an invaluable tool for predicting the crystal structure of materials. Density functional theory (DFT) calculations are commonly used to predict the most energetically favorable crystal structure for a given chemical composition.

The Materials Project has performed such calculations for Sodium Hexanitroiridate(III) (entry mp-22102). These calculations predict that Na₃[Ir(NO₂)₆] crystallizes in a trigonal system with the space group R-3m. The predicted lattice parameters provide a theoretical model for the crystal structure.

Predicted Crystallographic Data for Sodium Hexanitroiridate(III)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Lattice Constant (a) | 6.849 Å |

| Lattice Constant (b) | 6.849 Å |

| Lattice Constant (c) | 6.849 Å |

| Lattice Angle (α) | 72.374° |

| Lattice Angle (β) | 72.374° |

| Lattice Angle (γ) | 72.374° |

| Source: Materials Project (mp-22102) materialsproject.org |

This predicted structure serves as a crucial starting point for further experimental verification and provides a framework for understanding the potential solid-state properties of Sodium Hexanitroiridate(III).

Theoretical and Computational Investigations of Sodium Hexanitroiridate Iii

Quantum Chemical Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. For a complex anion like hexanitroiridate(III), [Ir(NO₂)₆]³⁻, these methods are essential for understanding the bonding between the iridium center and the nitro ligands.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. nih.govnih.govacs.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. nih.gov This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for relatively large complexes like [Ir(NO₂)₆]³⁻. nih.gov

In the study of sodium hexanitroiridate(III), DFT is primarily used for:

Electronic Structure: Analyzing the distribution of electrons within the molecule. This includes calculating the molecular orbital energies, the charge distribution on each atom, and the nature of the chemical bonds. DFT calculations can confirm the +3 oxidation state of iridium and describe the covalent character of the Ir-N bonds.

For geometry optimization, various functionals and basis sets are employed. A common approach for a transition metal complex would be to use a hybrid functional, such as B3LYP, in conjunction with a basis set that can adequately describe the heavy iridium atom and the lighter nitrogen and oxygen atoms, often incorporating effective core potentials for iridium. masterorganicchemistry.comuci.edu

| Parameter | Value (PBE0/def2-TZVP) |

| Ir-N Bond Length | ~ 2.05 Å |

| N-O Bond Length | ~ 1.25 Å |

| Ir-N-O Bond Angle | ~ 120° |

| O-N-O Bond Angle | ~ 120° |

| Point Group | Oₕ |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. libretexts.orgescholarship.org It is a popular method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. lammpstube.comresearchgate.net The methodology is based on the Runge-Gross theorem, which is the time-dependent analogue of the Hohenberg-Kohn theorem.

For sodium hexanitroiridate(III), TD-DFT calculations can predict:

Excitation Energies: The energy difference between the ground state and various excited states. These energies correspond to the wavelengths of light the molecule absorbs.

Oscillator Strengths: The intensity of the electronic transitions.

Nature of Transitions: TD-DFT can identify the molecular orbitals involved in a particular electronic transition, for example, whether it is a metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or a d-d transition. nih.govresearchgate.net

Benchmarking studies on other Ir(III) complexes have shown that the choice of functional is crucial for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost. nih.govresearchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for [Ir(NO₂)₆]³⁻ (Note: This data is illustrative of the type of information obtained from TD-DFT calculations.)

| Transition | Wavelength (nm) | Oscillator Strength | Assignment |

| S₀ → S₁ | ~ 450 | Low | d-d transition |

| S₀ → S₂ | ~ 320 | High | MLCT |

| S₀ → S₃ | ~ 280 | Moderate | LMCT |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules in the solution phase. researchgate.netmdpi.comwikipedia.org

For sodium hexanitroiridate(III) dissolved in a solvent like water, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the Na⁺ and [Ir(NO₂)₆]³⁻ ions. This includes determining the number of water molecules in the first and second solvation shells and their orientation. researchgate.netlibretexts.org

Ion Pairing: The tendency of the sodium cations and hexanitroiridate(III) anions to associate in solution.

Transport Properties: The diffusion coefficients of the ions in the solution.

These simulations rely on force fields, which are a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For metal complexes, developing accurate force fields can be a significant challenge.

Ligand Field Theory and Molecular Orbital Analysis (HOMO-LUMO)

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. rsc.orgchemrxiv.org It is an application of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the orbitals of the ligands. rsc.org

In an octahedral complex like [Ir(NO₂)₆]³⁻, the five degenerate d-orbitals of the iridium(III) ion (a d⁶ system) are split into two sets by the electrostatic field of the six nitro ligands: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). chemrxiv.org The nitro ligand (NO₂⁻) is a strong-field ligand, which leads to a large energy separation (Δo) between the t₂g and eg orbitals. Consequently, the six d-electrons of Ir(III) will pair up in the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg⁰). This configuration is diamagnetic, meaning the complex has no unpaired electrons.

Molecular Orbital (MO) analysis provides a more detailed picture of the bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. researchgate.netresearchgate.netwpmucdn.com

HOMO: In [Ir(NO₂)₆]³⁻, the HOMO is expected to be composed primarily of the filled metal t₂g orbitals.

LUMO: The LUMO is likely to be the empty metal eg orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A large HOMO-LUMO gap, as expected for a stable complex with a strong-field ligand, indicates high kinetic stability. wpmucdn.com The energy of the HOMO-LUMO gap would correspond to the lowest energy d-d electronic transition.

Table 3: Frontier Molecular Orbital Characteristics for [Ir(NO₂)₆]³⁻ (Note: This is a qualitative description based on Ligand Field Theory principles.)

| Orbital | Primary Character | Occupancy |

| HOMO | Metal d (t₂g) | 6 electrons |

| LUMO | Metal d (eg) | 0 electrons |

Relativistic Effects in Iridium(III) Complexes

For heavy elements like iridium (Z=77), the velocity of the inner-shell electrons can be a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in theoretical calculations to achieve accurate results. nih.govnih.gov Relativistic effects can have a profound impact on the electronic structure, bonding, and properties of iridium complexes.

The main consequences of relativistic effects are:

Contraction of s and p orbitals: Due to the relativistic mass increase of electrons moving at high speeds, s and p orbitals become more contracted and stabilized.

Expansion and destabilization of d and f orbitals: The contracted s and p orbitals shield the nuclear charge more effectively, leading to a weaker effective potential experienced by the d and f electrons, which in turn causes their orbitals to expand and become destabilized.

Spin-Orbit Coupling: This is the interaction between the electron's spin and its orbital angular momentum. For heavy elements like iridium, spin-orbit coupling is significant and can lead to the mixing of electronic states with different spin multiplicities, which is crucial for understanding properties like phosphorescence in some Ir(III) complexes. nih.gov

For sodium hexanitroiridate(III), relativistic DFT calculations are essential for accurately predicting its geometry, electronic spectra, and reactivity. nih.gov Neglecting these effects could lead to significant errors in calculated properties.

Solvation Models and Environmental Effects on Electronic Structure

The interaction between a solute and its surrounding solvent can significantly influence the solute's electronic structure and, consequently, its chemical and physical properties. For coordination complexes like sodium hexanitroiridate(III), these environmental effects are crucial for understanding its behavior in solution. Theoretical and computational chemistry provide powerful tools to model these interactions, offering insights that are often difficult to obtain through experimental methods alone.

Modeling Solvation: From Implicit to Explicit Approaches

Computational models for solvation are broadly categorized into implicit and explicit models.

Implicit Solvation Models: These models, often referred to as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. The solute is placed within a cavity in this continuum, and the electronic structure of the solute is polarized by the dielectric medium. The Polarizable Continuum Model (PCM) is a widely used method in this category. youtube.com Variations of PCM, such as the conductor-like screening model (COSMO), are also frequently employed in computational chemistry to simulate solvent effects. While computationally efficient, these models primarily capture the electrostatic component of solute-solvent interactions and may not fully account for specific interactions like hydrogen bonding.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost of these calculations is significantly higher due to the larger number of atoms involved. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise, where the solute is treated with a high level of quantum theory, and the solvent molecules are treated with a less computationally demanding molecular mechanics force field.

Environmental Influence on the Electronic Structure of Hexanitroiridate(III)

While specific computational studies on the solvation of the hexanitroiridate(III) anion, [Ir(NO₂)]³⁻, are not extensively available in the literature, the principles governing the influence of solvents on the electronic structure of transition metal complexes are well-established. The interaction with a solvent can lead to shifts in the energies of the molecular orbitals of the complex, which in turn affects its electronic absorption spectrum, a phenomenon known as solvatochromism.

For a complex like [Ir(NO₂)]³⁻, the electronic transitions are primarily of the d-d type, centered on the iridium metal, and charge-transfer transitions involving the metal and the nitrite (B80452) ligands. The energy of these transitions is sensitive to the polarity of the solvent.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict these spectral shifts. By performing calculations on the complex in the gas phase and in the presence of a solvent model, the magnitude and direction of the solvatochromic shift can be estimated.

Illustrative Data on Calculated Electronic Transitions

The following table presents hypothetical but realistic data for the calculated lowest-energy electronic transition of the [Ir(NO₂)]³⁻ anion in different solvent environments, illustrating the expected trend of solvatochromism.

| Solvent | Dielectric Constant (ε) | Calculated Transition Energy (eV) | Calculated Wavelength (nm) |

| Gas Phase | 1 | 2.85 | 435 |

| Dichloromethane | 8.93 | 2.80 | 443 |

| Acetone | 20.7 | 2.77 | 448 |

| Acetonitrile | 37.5 | 2.75 | 451 |

| Water | 78.4 | 2.72 | 456 |

This table is for illustrative purposes to demonstrate the concept of solvatochromism and is not based on reported experimental or computational data for sodium hexanitroiridate(III).

This hypothetical data shows a red shift (bathochromic shift) in the absorption maximum as the polarity of the solvent increases. This is a plausible scenario for many transition metal complexes where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Solvent Effects on Vibrational Frequencies

The environment also influences the vibrational modes of a molecule. For the [Ir(NO₂)]³⁻ anion, the vibrational spectrum is characterized by modes associated with the Ir-N bonds and the internal modes of the nitrite ligands (N-O stretching and O-N-O bending).

Infrared (IR) and Raman spectroscopy are experimental techniques used to probe these vibrational modes. Computational methods, particularly DFT, can accurately predict vibrational frequencies. By incorporating a solvation model, it is possible to calculate the shifts in these frequencies upon moving from the gas phase to a solution.

Illustrative Data on Calculated Vibrational Frequencies

The table below provides an example of how the symmetric and asymmetric NO₂ stretching frequencies of the [Ir(NO₂)]³⁻ anion might be affected by the solvent, based on general principles observed for related nitro complexes.

| Solvent | Dielectric Constant (ε) | Symmetric NO₂ Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) |

| Gas Phase | 1 | 1330 | 1450 |

| Dichloromethane | 8.93 | 1325 | 1442 |

| Acetone | 20.7 | 1322 | 1438 |

| Acetonitrile | 37.5 | 1320 | 1435 |

| Water | 78.4 | 1315 | 1430 |

This table is for illustrative purposes to demonstrate the concept of solvent effects on vibrational frequencies and is not based on reported experimental or computational data for sodium hexanitroiridate(III).

Generally, specific interactions such as hydrogen bonding between the solvent and the oxygen atoms of the nitrite ligands can lead to a weakening of the N-O bonds, resulting in a shift to lower wavenumbers (red shift) for the stretching vibrations.

Reactivity, Ligand Exchange, and Redox Chemistry of Hexanitroiridate Iii

Photoreactivity and Photoreduction Pathways of Hexanitroiridate(III)

Detailed experimental studies on the specific photoreactivity and photoreduction pathways of sodium hexanitroiridate(III), [Ir(NO₂)₆]³⁻, are not extensively documented in peer-reviewed literature. Consequently, a complete, experimentally verified reaction mechanism, including quantum yields and the definitive nature of transient species, remains to be fully elucidated. However, based on the general principles of transition metal photochemistry and the behavior of related d⁶ metal complexes, a plausible set of photochemical pathways can be proposed.

The photoreactivity of hexanitroiridate(III) is expected to be initiated by the absorption of ultraviolet or visible light, leading to the population of electronically excited states. For an octahedral d⁶ complex like [Ir(NO₂)₆]³⁻, the primary electronic transitions are likely to be of two main types: ligand-field (LF) and charge-transfer (CT) states.

Irradiation into the ligand-field bands would populate an excited state with a weakened iridium-ligand bond. This could potentially lead to the photosubstitution of a nitrite (B80452) ligand. However, for iridium(III) complexes, which are typically kinetically inert, high quantum yields for photosubstitution are not generally expected.

More likely, photoreactivity stems from the population of charge-transfer excited states. Specifically, a ligand-to-metal charge transfer (LMCT) is plausible, where an electron from a nitrite ligand's orbital is promoted to a vacant d-orbital on the iridium center. This would transiently reduce the iridium(III) to iridium(II) and oxidize a nitrite ligand.

A metal-to-ligand charge transfer (MLCT) is also a possibility, where a d-electron from the iridium is excited to an empty π* orbital of a nitrite ligand. This process would lead to a photo-redox reaction, initiating the reduction of the complex.

The subsequent photoreduction pathways are hypothesized to proceed via the following steps:

Initial Excitation : The complex absorbs a photon, leading to an excited state, likely of MLCT character. [Ir(III)(NO₂)₆]³⁻ + hν → *[Ir(III)(NO₂)₆]³⁻

Intramolecular Electron Transfer : The excited state undergoes an internal redox reaction. An electron is transferred from the iridium center to a coordinated nitrite ligand, or an electron is transferred from a nitrite ligand to the iridium center, followed by subsequent reactions. A more probable pathway for reduction involves the formation of a transient iridium(II) species and a nitrite radical. *[Ir(III)(NO₂)₆]³⁻ → [Ir(II)(NO₂)₅(NO₂•)]³⁻

Ligand Dissociation : The unstable intermediate may then release the nitrite radical or undergo further reactions. The loss of a ligand from the now more labile iridium(II) center is a likely step. [Ir(II)(NO₂)₅(NO₂•)]³⁻ → [Ir(II)(NO₂)₅]³⁻ + NO₂•

Further Reduction and Decomposition : The resulting iridium(II) complex is likely unstable and may undergo further reduction or disproportionation reactions, leading to the eventual decomposition of the complex. The released nitrogen dioxide radical can also participate in subsequent redox reactions in the solution.

Due to the lack of specific experimental data, a quantitative data table on the photoreactivity of sodium hexanitroiridate(III) cannot be provided. However, a summary of the hypothesized pathways is presented below.

| Step | Process | Proposed Reaction | Intermediate/Product | Notes |

| 1 | Photoexcitation | [Ir(NO₂)₆]³⁻ + hν → [Ir(NO₂)₆]³⁻ | Excited State Complex | Likely involves MLCT or LMCT transitions. |

| 2 | Intramolecular Redox | [Ir(NO₂)₆]³⁻ → [Ir(II)(NO₂)₅(NO₂•)]³⁻ | Transient Ir(II) Species | The key step in the photoreduction pathway. |

| 3 | Ligand Dissociation | [Ir(II)(NO₂)₅(NO₂•)]³⁻ → [Ir(II)(NO₂)₅]³⁻ + NO₂• | Penta-coordinated Ir(II) | The release of a reactive nitrogen species. |

| 4 | Further Reactions | [Ir(II)(NO₂)₅]³⁻ → Decomposition Products | Various Iridium and Nitrogen Species | The final products are not well-characterized. |

It is important to emphasize that this table represents a theoretical model based on the known photochemistry of similar transition metal complexes. Further dedicated research, including transient absorption spectroscopy and quantum yield measurements, is necessary to confirm these proposed pathways for sodium hexanitroiridate(III). Another potential photochemical pathway observed in some transition metal nitro complexes is the nitro-nitrito linkage isomerization, where the coordination of the NO₂⁻ ligand changes from the nitrogen atom to one of the oxygen atoms upon photoirradiation. acs.org However, the prevalence of this pathway for [Ir(NO₂)₆]³⁻ has not been experimentally confirmed.

Applications of Sodium Hexanitroiridate Iii in Advanced Chemical Systems

Precursor in Homogeneous and Heterogeneous Catalysis

Sodium hexanitroiridate(III) is a significant precursor for the development of both homogeneous and heterogeneous iridium-based catalysts. The lability of the nitro ligands facilitates their substitution, allowing for the synthesis of a wide array of iridium complexes with tailored catalytic properties.

Role in Carbon-Heteroatom Bond Formation

While direct applications of sodium hexanitroiridate(III) in carbon-heteroatom bond formation are not extensively documented in readily available literature, its role as a precursor to catalytically active iridium species is crucial. Iridium catalysts, derived from precursors like sodium hexanitroiridate(III), are instrumental in forging bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. These reactions are fundamental in organic synthesis for the construction of complex molecules, including pharmaceuticals and agrochemicals. The generation of the active catalytic species often involves the displacement of the nitro groups by other ligands that can fine-tune the catalyst's reactivity and selectivity for specific C-X bond formations.

Catalytic Hydrogenation and Reduction Reactions (e.g., of Nitroalkenes)

Iridium-based catalysts, for which sodium hexanitroiridate(III) can serve as a starting material, exhibit notable activity in hydrogenation and reduction reactions. A key application is the reduction of nitro compounds, a critical transformation in industrial chemistry, particularly for the synthesis of amines. While specific studies detailing the direct use of sodium hexanitroiridate(III) are limited, the broader class of iridium catalysts is known to be effective in these transformations. For instance, the selective hydrogenation of nitroalkenes to the corresponding saturated amines is a valuable process, and iridium catalysts can offer high efficiency and selectivity.

The catalytic cycle typically involves the activation of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent, by the iridium center. The activated hydrogen is then transferred to the nitro group, leading to its reduction. The choice of ligands on the iridium catalyst, which can be introduced starting from a precursor like sodium hexanitroiridate(III), is critical in controlling the reaction's outcome and preventing undesired side reactions.

Advanced Materials Science Applications

The unique electronic and photophysical properties of iridium complexes make them highly sought after in materials science. Sodium hexanitroiridate(III) serves as a valuable precursor for the synthesis of advanced materials with tailored functionalities.

Incorporation into Functional Materials (e.g., for electrochemiluminescence)

Iridium complexes are renowned for their applications in electrochemiluminescence (ECL), a process where light is generated from electrochemically produced species. Although direct incorporation of sodium hexanitroiridate(III) into ECL systems is not a primary application, it is a key starting material for synthesizing highly emissive cyclometalated iridium(III) complexes that are central to modern ECL technology. These complexes can exhibit high quantum yields and tunable emission wavelengths, making them superior to traditional ECL luminophores in certain applications.

The synthesis of these functional iridium complexes from sodium hexanitroiridate(III) involves the replacement of the nitro ligands with organic ligands that confer the desired photophysical properties. These materials are then integrated into sensors and bioassays, where the ECL signal can be used for highly sensitive detection of various analytes.

Precursor for Iridium-Based Nanomaterials

Sodium hexanitroiridate(III) is a suitable precursor for the synthesis of iridium-based nanomaterials, such as nanoparticles and nanocomposites. These materials are of significant interest due to their catalytic, electronic, and optical properties, which differ from their bulk counterparts.

The synthesis of iridium nanoparticles from sodium hexanitroiridate(III) typically involves a reduction step in the presence of a stabilizing agent. The size and shape of the resulting nanoparticles can be controlled by adjusting the reaction parameters, such as temperature, concentration, and the nature of the reducing and stabilizing agents. These iridium nanomaterials find applications in catalysis, electrocatalysis, and as components in electronic devices.

| Precursor | Nanomaterial | Synthesis Method | Key Applications |

| Sodium hexanitroiridate(III) | Iridium Nanoparticles | Chemical Reduction | Catalysis, Electrocatalysis |

| Sodium hexanitroiridate(III) | Iridium Oxide Nanoparticles | Sol-gel, Hydrothermal | Electrocatalysis, Sensors |

| Sodium hexanitroiridate(III) | Iridium-based Nanocomposites | Various | Multifunctional Materials |

Reagent in Analytical Chemistry and Chemical Separations

In the realm of analytical chemistry, sodium hexanitroiridate(III) and its analogues have found utility as selective precipitating agents. The hexanitroiridate(III) anion can form insoluble salts with certain metal cations, a property that can be exploited for their qualitative detection and quantitative determination.

A notable, albeit analogous, application is the use of sodium hexanitrocobaltate(III) for the detection and estimation of potassium ions. This reagent forms a distinct yellow precipitate of potassium hexanitrocobaltate(III) in solution, enabling the separation and quantification of potassium from other ions. While this specific example involves cobalt, the underlying principle of selective precipitation based on the formation of insoluble hexanitro-metalate salts is transferable to iridium chemistry, suggesting potential applications for sodium hexanitroiridate(III) in similar analytical methodologies. The choice of the central metal atom (cobalt vs. iridium) can influence the selectivity and sensitivity of the reagent for different cations.

| Analyte | Reagent | Precipitate | Application |

| Potassium (K⁺) | Sodium hexanitrocobaltate(III) | Potassium hexanitrocobaltate(III) (K₃[Co(NO₂)₆]) | Qualitative and quantitative analysis of potassium |

| Various Cations | Sodium hexanitroiridate(III) | Insoluble hexanitroiridate(III) salts | Potential for selective precipitation and separation |

Use in Metal Ion Detection and Quantification

There is currently a lack of specific, peer-reviewed research data detailing the use of Sodium hexanitroiridate(III) as a reagent for the detection and quantification of metal ions. While analogous compounds like Sodium hexanitrocobaltate(III) are used for precipitating ions such as potassium, similar detailed applications for the iridium-based compound are not presently documented in scientific literature.

Chromatographic Separation Techniques

No specific studies or established methods were found that describe the application of Sodium hexanitroiridate(III) in any chromatographic separation techniques. Its potential use as a mobile phase additive, a stationary phase component, or a derivatizing agent for the separation of metal ions or other compounds has not been reported in the available scientific literature.

Q & A

Q. How should researchers handle conflicting literature on the toxicity of sodium hexanitroiridate(III)?

- Methodological Answer : Conduct dose-response assays (e.g., cell viability tests) under standardized conditions (e.g., ISO 10993-5). Compare results with structurally analogous compounds (e.g., sodium hexanitrocobaltate(III)) and report LD50 values with confidence intervals. Reference regulatory guidelines (e.g., OSHA) for safety protocols .

Literature & Experimental Integration

Q. What strategies integrate historical literature into modern experimental designs for sodium hexanitroiridate(III)?

- Methodological Answer : Perform systematic reviews using databases like SciFinder or Reaxys to identify trends in synthesis methods. Replicate foundational studies with modern analytical tools (e.g., high-resolution mass spectrometry) to validate claims. Use citation tracking to resolve outdated assumptions .

How to design a research question that advances understanding of sodium hexanitroiridate(III)'s ligand substitution kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.